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3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride

Catalog No.
S831943
CAS No.
1160251-13-7
M.F
C16H14ClFO3
M. Wt
308.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride

CAS Number

1160251-13-7

Product Name

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride

IUPAC Name

3-ethoxy-4-[(3-fluorophenyl)methoxy]benzoyl chloride

Molecular Formula

C16H14ClFO3

Molecular Weight

308.73 g/mol

InChI

InChI=1S/C16H14ClFO3/c1-2-20-15-9-12(16(17)19)6-7-14(15)21-10-11-4-3-5-13(18)8-11/h3-9H,2,10H2,1H3

InChI Key

NLFPCILIVWVYMR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)F

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride features an ethoxy group and a fluorobenzyl ether moiety attached to a benzoyl chloride framework. The presence of the chlorine atom contributes to its reactivity, making it suitable for further chemical transformations. This compound is not naturally occurring and is primarily synthesized for research and industrial applications .

Due to the presence of the acyl chloride group, 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride is expected to be corrosive and irritating. It can react with moisture to release hydrochloric acid fumes, which can further irritate the skin, eyes, and respiratory system []. Specific data on its toxicity or flammability is not available.

  • Nucleophilic Acyl Substitution: It can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
  • Formation of Aryl Ethers: The compound can undergo reactions with phenolic compounds to yield aryl ethers.
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.

These reactions underscore its versatility as a building block in organic synthesis .

The synthesis of 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride typically involves:

  • Formation of the Benzoyl Chloride: Starting with a benzoyl derivative, chlorination can be achieved using thionyl chloride or oxalyl chloride.
  • Etherification: The reaction of the benzoyl chloride with 3-fluorobenzyl alcohol in the presence of a base leads to the formation of the ether.
  • Introduction of Ethoxy Group: The final step involves introducing the ethoxy group, possibly through alkylation reactions using ethyl iodide or similar reagents.

These steps highlight the multi-step synthetic pathway required to obtain this compound .

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride has several potential applications:

  • Pharmaceutical Development: It may serve as an intermediate in the synthesis of bioactive molecules.
  • Research Reagent: Used in proteomics and other biochemical research settings due to its reactive nature.
  • Material Science: Potential applications in developing new materials or coatings due to its chemical properties .

Several compounds share structural similarities with 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride:

Compound NameStructural FeaturesUnique Aspects
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chlorideSimilar ethoxy and benzoyl groupsDifferent substitution pattern on the benzene ring
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chlorideSimilar structure but with para substitutionMay exhibit different reactivity profiles
4-Ethoxy-3-[(3-fluorobenzyl)oxy]benzoyl chlorideEthoxy group at a different positionAltered steric effects due to position shift

These compounds illustrate variations in substitution patterns that can influence their chemical reactivity and biological activity, highlighting the uniqueness of 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride within this class .

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride represents a complex aromatic acyl chloride compound featuring multiple functional groups and structural elements [1]. The molecular structure is characterized by a central benzoyl chloride moiety substituted with an ethoxy group at the 3-position and a 3-fluorobenzyloxy group at the 4-position [1]. The compound exhibits a planar aromatic ring system with the benzoyl chloride core maintaining typical aromatic bond angles and distances [1].

The structural configuration includes an ethoxy substituent (-OCH₂CH₃) that provides electron-donating characteristics to the aromatic system [1]. The 3-fluorobenzyloxy group introduces both electron-withdrawing effects through the fluorine atom and steric considerations due to the benzyl linkage [1]. The acyl chloride functional group (-COCl) serves as the primary reactive center, exhibiting typical carbonyl characteristics with enhanced electrophilic properties due to the chlorine substituent [1].

The canonical SMILES representation is CCOC1=CC(=CC=C1OCC2=CC=CC(F)=C2)C(=O)Cl, while the International Union of Pure and Applied Chemistry name is 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride [1]. The InChI key identifier is NLFPCILIVWVYMR-UHFFFAOYSA-N, providing a unique structural fingerprint for database identification [1].

Physical Constants

Molecular Formula and Weight

The molecular formula of 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride is C₁₆H₁₄ClFO₃ [1] [2] [3]. The compound has a molecular weight of 308.74 grams per mole, which places it in the category of medium molecular weight organic compounds [1] [2] [3]. This molecular weight is consistent with the presence of sixteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one fluorine atom, and three oxygen atoms in the molecular structure [1].

PropertyValue
Molecular FormulaC₁₆H₁₄ClFO₃
Molecular Weight308.74 g/mol
Exact Mass308.0615 g/mol

Melting and Boiling Points

Specific melting and boiling point data for 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride are not readily available in the current literature [2] [3]. However, comparative analysis with structurally related compounds provides insight into expected thermal properties [4] [5] [6]. Similar benzoyl chloride derivatives typically exhibit melting points in the range of -23°C to 22°C, depending on the nature and position of substituents [4] [5] [6].

For related ethoxybenzoyl chloride compounds, boiling points under reduced pressure conditions range from 142-145°C at 20 mmHg [6]. The presence of both ethoxy and fluorobenzyloxy substituents in the target compound would be expected to elevate both melting and boiling points compared to simpler benzoyl chloride derivatives [4] [5] [6].

Density and Physical State

The compound exists as a solid at room temperature, as indicated by storage recommendations for similar substituted benzoyl chlorides [7] [3]. Based on structural analogies with related compounds, the estimated density falls within the range of 1.2-1.3 grams per cubic centimeter [8] [9] [5]. This density range is typical for substituted aromatic compounds containing multiple oxygen-bearing functional groups [8] [9].

Comparative density data for structurally related compounds include 3-ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid at 1.2±0.1 grams per cubic centimeter and 4-[(2-fluorobenzyl)oxy]benzoic acid at 1.289 grams per cubic centimeter [8] [9]. The physical state characteristics are influenced by the molecular weight and intermolecular interactions arising from the polar functional groups present in the structure [8] [9].

Spectroscopic Properties

Ultraviolet-Visible Spectroscopy Profile

Ultraviolet-visible spectroscopy analysis of 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride would be expected to show characteristic absorption bands associated with the aromatic ring systems and the carbonyl chromophore [10]. Similar compounds containing fluorobenzyl and ethoxy substituents exhibit maximum absorption wavelengths in the range of 250-350 nanometers [10] [11].

The extended conjugation system created by the aromatic rings and the carbonyl group typically results in bathochromic shifts compared to simpler benzoyl chloride derivatives [10]. The electron-donating ethoxy group and the electron-withdrawing fluorine atom create a push-pull electronic system that influences the absorption characteristics [10].

Infrared Absorption Characteristics

Infrared spectroscopy of benzoyl chloride compounds reveals characteristic absorption bands that provide structural identification [12] [13]. The carbonyl stretch (C=O) typically appears as a strong absorption band around 1750-1800 wavenumbers for acyl chlorides [12] [13]. The presence of aromatic rings contributes additional bands in the 1450-1650 wavenumber region [12] [13].

The ethoxy substituent would contribute characteristic C-H stretching vibrations around 2800-3000 wavenumbers and C-O stretching around 1000-1300 wavenumbers [12] [13]. The fluorobenzyl group adds C-F stretching vibrations typically observed around 1000-1400 wavenumbers [12] [13]. Aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region [12] [13].

Nuclear Magnetic Resonance Spectra

Proton nuclear magnetic resonance spectroscopy of 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride would exhibit distinctive chemical shifts corresponding to the various hydrogen environments [14] [15] [16]. The aromatic protons typically appear in the 7.0-8.0 parts per million region, with specific splitting patterns dependent on substitution patterns [14] [15] [16].

The ethoxy group protons would appear as characteristic ethyl patterns, with the methylene protons around 4.0-4.5 parts per million and methyl protons around 1.2-1.5 parts per million [14] [15] [16]. The benzyl methylene protons linking the fluorobenzyl group typically appear around 5.0-5.5 parts per million [14] [15] [16].

Carbon-13 nuclear magnetic resonance spectroscopy would show the carbonyl carbon around 160-180 parts per million, aromatic carbons in the 110-140 parts per million region, and aliphatic carbons at lower field positions [14] [15] [16]. Fluorine-19 nuclear magnetic resonance would provide a distinctive signal for the fluorine atom, typically appearing around -110 to -120 parts per million [14] [15] [16].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride would show a molecular ion peak at mass-to-charge ratio 308.74, corresponding to the molecular weight [1] [16]. Fragmentation patterns would be expected to follow typical pathways for substituted benzoyl chlorides [16].

Common fragmentation patterns include loss of the chlorine atom (mass loss of 35), loss of the ethoxy group (mass loss of 45), and loss of the fluorobenzyl moiety (mass loss of 125) [16]. The base peak would likely correspond to a stable aromatic fragment, potentially the fluorobenzyl cation or a substituted benzoyl fragment [16].

Solubility and Partition Coefficient

The solubility characteristics of 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride are influenced by the presence of both hydrophilic and lipophilic structural elements [17] [9]. As an acyl chloride, the compound would be expected to react readily with water, undergoing hydrolysis to form the corresponding carboxylic acid and hydrochloric acid [17] [18].

In organic solvents, the compound would be expected to show good solubility in non-protic solvents such as dichloromethane, toluene, and ethyl acetate [17] [18]. The lipophilic aromatic rings and ethoxy group contribute to organic solvent solubility, while the polar functional groups provide some interaction with moderately polar solvents [17] [9].

The estimated partition coefficient (log P) for similar compounds ranges from 3.0 to 4.5, indicating moderate to high lipophilicity [8] [9] [11]. This value suggests good membrane permeability characteristics while maintaining some aqueous interaction capability [8] [9] [11].

The synthesis of 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride requires carefully selected precursor materials that provide the necessary functional groups for successful construction of the target molecule . The primary starting material is 3-ethoxy-4-hydroxybenzoic acid, which serves as the aromatic scaffold containing the essential carboxylic acid functionality that will ultimately be converted to the acyl chloride [2]. This compound provides the ethoxy substituent at the 3-position of the benzene ring, establishing the electron-donating character that influences the overall reactivity profile [3].

The second critical precursor is 3-fluorobenzyl bromide or 3-fluorobenzyl chloride, which introduces the fluorobenzyl ether moiety through nucleophilic substitution reactions [4]. These benzylating agents contain the fluorine atom at the meta position of the benzyl group, providing both steric and electronic effects that influence the final compound's properties [5]. The fluorine substituent introduces electron-withdrawing characteristics while maintaining the aromatic system's stability .

Additional precursor materials include ethyl bromide or ethyl iodide for the initial ethoxylation step when starting from 4-hydroxybenzoic acid derivatives [7]. These alkylating agents facilitate the introduction of the ethoxy group through Williamson ether synthesis or similar alkoxylation procedures [8]. The choice between bromide and iodide depends on the specific reaction conditions and the desired reaction kinetics [9].

Sodium hydride or potassium carbonate serves as the base for deprotonation reactions during ether formation steps [4]. These bases provide the necessary nucleophilic conditions for both ethoxylation and fluorobenzyl ether formation reactions [5]. The selection of base depends on the reaction medium and the specific substrate requirements [10].

Classical Synthetic Routes

Carboxylic Acid Conversion Protocols

The conversion of carboxylic acids to acyl chlorides represents one of the most fundamental transformations in organic synthesis [11]. For 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid, the conversion to the corresponding acyl chloride follows established protocols that have been refined over decades of synthetic development [12]. The reaction mechanism involves the replacement of the hydroxyl group in the carboxyl functionality with a chlorine atom, resulting in a highly reactive acyl chloride intermediate [13].

The general mechanism proceeds through initial nucleophilic attack by the carbonyl oxygen on the chlorinating agent, followed by formation of a mixed anhydride intermediate [11]. Subsequently, chloride ion attack at the carbonyl carbon leads to displacement of the leaving group and formation of the desired acyl chloride [12]. The reaction is typically driven to completion by the removal of gaseous byproducts or the use of excess chlorinating agent [13].

Temperature control is crucial during these transformations, as excessive heat can lead to decomposition or side reactions [14]. The reaction is generally conducted under anhydrous conditions to prevent hydrolysis of the product acyl chloride [15]. Moisture exclusion is achieved through the use of dried solvents, inert atmosphere techniques, and appropriate drying agents [16].

Reagents for Chlorination (Thionyl Chloride, Phosphorus Pentachloride, Phosphorus Trichloride)

Thionyl chloride represents the most widely employed reagent for the conversion of carboxylic acids to acyl chlorides [11]. The reaction with 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid proceeds smoothly at temperatures between 30-70°C, with reaction times typically ranging from 1-6 hours [2]. The mechanism involves formation of a chlorosulfite intermediate that subsequently undergoes nucleophilic substitution to yield the acyl chloride [12]. The byproducts, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed from the reaction mixture [13].

The advantages of thionyl chloride include its liquid state at room temperature, which facilitates handling and measurement [11]. The gaseous byproducts eliminate the need for complex separation procedures, and the reaction can be conducted in the presence of catalytic amounts of dimethylformamide to enhance reaction rates [16]. The typical reaction conditions involve treating the carboxylic acid with 1.1-2.0 equivalents of thionyl chloride in an inert solvent such as dichloromethane or toluene [12].

Phosphorus pentachloride provides an alternative approach that operates at higher temperatures, typically around 100°C [17]. The reaction with the carboxylic acid yields the desired acyl chloride along with phosphorus oxychloride and hydrogen chloride as byproducts [18]. This method is particularly effective for substrates that are resistant to other chlorinating agents [19]. The reaction is typically complete within 1-3 hours, and the acyl chloride can be isolated through fractional distillation [20].

Phosphorus trichloride offers a milder alternative that operates at room temperature [18]. The reaction produces the acyl chloride and phosphorous acid as byproducts, with the latter being a liquid that requires separation [21]. This method is advantageous when working with heat-sensitive substrates or when avoiding the generation of hydrogen chloride gas is desired [20]. The reaction typically requires 2-4 hours for completion and yields are generally in the range of 80-85% [16].

Alkoxylation Strategies

The introduction of the ethoxy group into the aromatic system represents a crucial step in the synthesis of 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride [8]. This transformation typically occurs through nucleophilic substitution reactions where ethoxide anion attacks an activated aromatic carbon [10]. The most common approach involves the reaction of 3-hydroxy-4-[(3-fluorobenzyl)oxy]benzoic acid derivatives with ethyl bromide or ethyl iodide in the presence of a suitable base [7].

The Williamson ether synthesis provides the most reliable method for ethoxy group introduction [4]. This reaction involves the deprotonation of the phenolic hydroxyl group using sodium hydride or potassium carbonate, followed by nucleophilic attack on the ethyl halide [5]. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to enhance nucleophilicity and reaction rates [8].

Alternative approaches include acid-catalyzed alkoxylation using ethanol in the presence of strong acids [8]. This method involves protonation of the hydroxyl group to form a better leaving group, followed by nucleophilic attack by ethanol [10]. However, this approach requires careful control of reaction conditions to prevent side reactions and achieve satisfactory yields [9].

3-Fluorobenzyl Ether Formation

The formation of the 3-fluorobenzyl ether linkage represents a critical step that introduces both the fluorine substituent and the benzyl ether functionality [5]. This transformation typically employs 3-fluorobenzyl bromide or 3-fluorobenzyl chloride as the electrophilic component in nucleophilic substitution reactions [4]. The reaction mechanism involves nucleophilic attack by the phenoxide anion on the benzylic carbon, resulting in displacement of the halide leaving group [22].

The reaction conditions require careful optimization to achieve high yields and selectivity [4]. Typically, the phenolic substrate is deprotonated using sodium hydride or potassium carbonate in an anhydrous polar aprotic solvent [5]. The 3-fluorobenzyl halide is then added slowly to control the reaction rate and minimize side reactions [22]. Reaction temperatures are usually maintained between 0°C and room temperature to prevent decomposition or elimination reactions [4].

The presence of the fluorine substituent on the benzyl group introduces electronic effects that influence the reaction kinetics . The electron-withdrawing nature of fluorine makes the benzylic carbon more electrophilic, generally increasing the reaction rate [5]. However, the fluorine atom also provides steric hindrance that can affect the approach of the nucleophile [22].

Modern Synthetic Approaches

One-Pot Procedures

Modern synthetic methodology has increasingly focused on the development of one-pot procedures that combine multiple synthetic steps into a single reaction vessel [23]. For the synthesis of 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride, one-pot approaches can significantly reduce the number of isolation and purification steps required [24]. These methods typically involve the sequential addition of reagents to accomplish multiple transformations without intermediate workup procedures [25].

A typical one-pot synthesis might begin with the alkoxylation of 4-hydroxybenzoic acid derivatives using ethyl bromide and base, followed by in situ benzylation with 3-fluorobenzyl bromide [23]. The resulting carboxylic acid intermediate can then be converted directly to the acyl chloride using thionyl chloride or oxalyl chloride [24]. This approach eliminates the need for isolation of intermediate compounds and reduces overall reaction time [25].

The advantages of one-pot procedures include reduced solvent consumption, decreased waste generation, and improved overall efficiency [23]. However, these methods require careful optimization of reaction conditions to ensure compatibility between different synthetic steps [24]. Temperature control, reagent addition sequences, and solvent selection become critical factors in achieving successful one-pot transformations [25].

Transition Metal-Catalyzed Methods

Recent advances in transition metal catalysis have opened new avenues for the synthesis of complex aromatic systems [26]. Palladium-catalyzed cross-coupling reactions have been particularly successful in forming aryl-oxygen bonds and introducing various functional groups [27]. For the synthesis of 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride, transition metal catalysis can provide alternative routes to traditional nucleophilic substitution methods [28].

Palladium-catalyzed alkoxylation reactions can be employed to introduce the ethoxy group using ethanol as a nucleophile [29]. These reactions typically require palladium catalysts, phosphine ligands, and appropriate bases to achieve high yields and selectivity [30]. The reaction conditions are generally milder than traditional methods and can accommodate a broader range of substrates [31].

Copper-catalyzed reactions have also emerged as valuable tools for ether formation [5]. Copper catalysts can facilitate the coupling of phenols with alkyl halides under relatively mild conditions [32]. The use of copper salts in combination with appropriate ligands and bases can provide efficient routes to complex ether systems [9].

Purification and Analytical Validation

The purification of 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride requires specialized techniques due to the compound's reactivity and moisture sensitivity [33]. Fractional distillation represents the most common purification method, typically conducted under reduced pressure to minimize thermal decomposition [34]. The distillation is performed at temperatures between 90-120°C under vacuum (20-50 mmHg) to achieve purities of 99.5-99.7% [33].

Vacuum distillation provides an alternative approach for heat-sensitive compounds, operating at lower temperatures (80-100°C) under higher vacuum (10-20 mmHg) [34]. This method is particularly useful when dealing with compounds that may undergo thermal decomposition at elevated temperatures [33]. The resulting purity is typically in the range of 99.0-99.5%, which is suitable for most synthetic applications [34].

For solid acid chlorides, recrystallization from anhydrous solvents provides an effective purification method [33]. Suitable solvents include toluene, petroleum ether, and alcohol-free chloroform [34]. The recrystallization must be conducted under strictly anhydrous conditions to prevent hydrolysis of the acyl chloride functionality [33]. This method typically achieves purities of 98.0-99.0% [34].

Analytical validation employs multiple complementary techniques to confirm structure and purity [35]. Gas chromatography-mass spectrometry provides molecular weight confirmation and structural elucidation [36]. High-performance liquid chromatography offers quantitative analysis of purity and identification of impurities [37]. Nuclear magnetic resonance spectroscopy confirms structural integrity and can detect trace impurities [38].

The most likely impurities include unreacted starting materials, corresponding carboxylic acids, and hydrolysis products [33]. These can be identified through their characteristic spectroscopic signatures and chromatographic retention times [35]. Quality control specifications typically require purity levels above 99% for pharmaceutical applications [36].

Scale-up Considerations for Laboratory and Production

The scale-up of 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride synthesis from laboratory to production scale requires careful consideration of multiple factors [39]. Heat management becomes increasingly critical as reaction volumes increase due to the exothermic nature of acyl chloride formation [14]. Laboratory-scale reactions (1-100 g) can be conducted in round-bottom flasks with ice bath cooling, while pilot-scale operations (100 g - 10 kg) require jacketed reactors with controlled heating and cooling systems [40].

Safety considerations become paramount at larger scales due to the toxic and corrosive nature of the reagents and products [14]. Laboratory operations require fume hoods for adequate ventilation, while pilot and production scales necessitate scrubber systems and emergency shutdown procedures [40]. Industrial-scale operations (>1000 kg) require automated monitoring systems and integrated safety protocols [41].

Reactor design must accommodate the specific requirements of each synthetic step [42]. Continuous stirred tank reactors are suitable for most transformations, while continuous flow systems offer advantages for heat-sensitive reactions [39]. The reactor material must be compatible with the corrosive nature of acid chlorides and halogenated solvents [41].

Process optimization focuses on maximizing yield while minimizing waste and energy consumption [42]. Laboratory-scale reactions often employ reagent excess to drive reactions to completion, while larger scales require controlled addition and process optimization to achieve economic viability [39]. Real-time monitoring systems enable precise control of reaction parameters and early detection of deviations [41].

Waste management becomes a significant consideration at production scales [43]. The generation of hydrogen chloride gas, sulfur dioxide, and halogenated solvents requires appropriate treatment and disposal systems [14]. Environmental regulations and sustainability considerations increasingly influence process design and selection [41].

XLogP3

4.3

Dates

Last modified: 08-16-2023

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